molecular formula C18H18N4O6 B11704870 N,N'-butane-1,4-diylbis(3-nitrobenzamide)

N,N'-butane-1,4-diylbis(3-nitrobenzamide)

Cat. No.: B11704870
M. Wt: 386.4 g/mol
InChI Key: ICSJKSIZTQWPLI-UHFFFAOYSA-N
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Description

N,N’-butane-1,4-diylbis(3-nitrobenzamide): is an organic compound characterized by the presence of two nitrobenzamide groups connected by a butane-1,4-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-butane-1,4-diylbis(3-nitrobenzamide) typically involves the reaction of 3-nitrobenzoic acid with butane-1,4-diamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of N,N’-butane-1,4-diylbis(3-nitrobenzamide) may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-butane-1,4-diylbis(3-nitrobenzamide) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) in aqueous solutions.

Major Products:

    Reduction: 3-aminobenzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and butane-1,4-diamine.

Scientific Research Applications

Chemistry: N,N’-butane-1,4-diylbis(3-nitrobenzamide) is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitrobenzamide derivatives on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Research into its pharmacological properties is ongoing.

Industry: In the materials science industry, N,N’-butane-1,4-diylbis(3-nitrobenzamide) can be used in the production of polymers and other advanced materials. Its structural properties contribute to the development of materials with specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism of action of N,N’-butane-1,4-diylbis(3-nitrobenzamide) depends on its chemical structure and the specific context in which it is used. In general, the nitro groups can participate in redox reactions, while the amide bonds provide stability and rigidity to the molecule. The compound may interact with molecular targets such as enzymes or receptors, influencing their activity through binding or chemical modification.

Comparison with Similar Compounds

    N,N’-butane-1,4-diylbis(3-aminobenzamide): A reduced form of the compound with amine groups instead of nitro groups.

    N,N’-butane-1,4-diylbis(3-chlorobenzamide): A derivative where the nitro groups are replaced with chloro groups.

    N,N’-butane-1,4-diylbis(3-methoxybenzamide): A derivative with methoxy groups instead of nitro groups.

Uniqueness: N,N’-butane-1,4-diylbis(3-nitrobenzamide) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups can participate in redox reactions and influence the compound’s interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

3-nitro-N-[4-[(3-nitrobenzoyl)amino]butyl]benzamide

InChI

InChI=1S/C18H18N4O6/c23-17(13-5-3-7-15(11-13)21(25)26)19-9-1-2-10-20-18(24)14-6-4-8-16(12-14)22(27)28/h3-8,11-12H,1-2,9-10H2,(H,19,23)(H,20,24)

InChI Key

ICSJKSIZTQWPLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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